rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable halide precursor reacts with piperazine.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxolane ring can enhance the compound’s binding affinity. This dual interaction can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
N-Boc-piperazine: A piperazine derivative with a similar protective group.
Oxolane derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate is unique due to its combination of a piperazine ring and an oxolane ring, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H25N3O3 |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-piperazin-1-yloxolan-3-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(17)15-10-8-18-9-11(10)16-6-4-14-5-7-16/h10-11,14H,4-9H2,1-3H3,(H,15,17)/t10-,11-/m1/s1 |
InChI Key |
ZFXRZDKYOHRVDO-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1N2CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2CCNCC2 |
Origin of Product |
United States |
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